![molecular formula C15H16N2O4S B4129964 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B4129964.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide, commonly known as AMT, is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. AMT belongs to the thiazole class of compounds and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of AMT is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. AMT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
AMT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AMT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
AMT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also limitations to its use. AMT has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of AMT. One potential area of research is the development of AMT derivatives with improved biological activities. Another area of research is the investigation of the mechanism of action of AMT and its interactions with various biological targets. Additionally, the potential use of AMT in the treatment of neurological disorders, such as Alzheimer's disease, warrants further study.
Scientific Research Applications
AMT has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)10-5-6-11(20-3)12(7-10)21-4/h5-7H,1-4H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWANHRVIFKFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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